
EAI045
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EAI045 ist ein allosterischer Inhibitor, der auf bestimmte arzneimittelresistente Mutanten des epidermalen Wachstumsfaktorrezeptors (EGFR) abzielt und gleichzeitig den Wildtyp-Rezeptor schont . EGFR ist ein Zellmembranrezeptor-Tyrosinkinase, der nach Aktivierung zur Dimerisierung und Tyrosin-Autophosphorylierung führt, wodurch eine Kaskade von nachgeschalteten zellulären Reaktionen wie Genexpressionsmodifikation, Zellproliferation und Zytoskelett-Umlagerung induziert wird . This compound hat ein erhebliches Potenzial gezeigt, die Resistenz gegen konventionelle Tyrosinkinase-Inhibitoren bei nicht-kleinzelligem Lungenkrebs zu überwinden .
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine der synthetischen Routen umfasst die Herstellung von 2-(5-Fluor-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamid . Diese Verbindung wird unter Verwendung einer palladiumkatalysierten Ringschlussreaktion mit Kohlenstoff-11 und Tritium-Markierung synthetisiert . Die Reaktionsbedingungen umfassen eine radiochemische Ausbeute von 10 ± 1 %, eine radiochemische Reinheit von >97 % und eine molare Aktivität von 26 ± 1 GBq/µmol . Industrielle Produktionsmethoden für this compound sind nicht umfassend dokumentiert, aber die Synthese umfasst typischerweise hochreine Reagenzien und kontrollierte Reaktionsbedingungen, um die gewünschte Produktqualität zu gewährleisten .
Wirkmechanismus
Target of Action
EAI045 primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a cell-surface receptor tyrosine kinase, which, when mutated, can lead to uncontrolled cell proliferation and survival, contributing to the development of non-small cell lung cancer (NSCLC) . This compound specifically targets T790M and C797S EGFR mutants .
Mode of Action
Unlike conventional tyrosine kinase inhibitors that target the mutation site in the ATP binding pocket of EGFR, this compound operates differently. It disrupts receptor signaling independent of the ATP-binding site . This alternative mechanism of action helps overcome treatment resistance mutations common in the ATP binding site .
The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus enhancing the potency of the inhibitor .
Biochemical Pathways
This compound affects the EGFR signaling pathway. By inhibiting the EGFR mutants, it disrupts the downstream signaling pathways that mediate cell proliferation and survival . This disruption can lead to the inhibition of tumor growth in NSCLC .
Pharmacokinetics
This compound exhibits rapid absorption, with an apparent maximum concentration (t max) around 5 minutes . .
Result of Action
This compound’s action results in the inhibition of EGFR phosphorylation in cells expressing EGFR mutants . This inhibition disrupts the EGFR signaling pathway, thereby potentially inhibiting the growth of NSCLC tumors .
Action Environment
The efficacy of this compound can be influenced by certain environmental factors. For instance, the presence of epidermal growth factor (EGF), a ligand for EGFR, can reduce the efficacy of this compound against mutant EGFR . Additionally, the combined use of this compound and cetuximab, an EGFR-blocking antibody, is hypothesized to enhance the inhibitor’s potency .
Biochemische Analyse
Biochemical Properties
EAI045 is a potent inhibitor of the L858R/T790M mutant with 1000-fold selectivity versus wild type EGFR at 1 mM ATP . It disrupts receptor signaling independent of the ATP-binding site . The receptor activation leads to dimerization and tyrosine autophosphorylation .
Cellular Effects
This compound induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement . In H1975 cells, this compound potently decreased, but did not completely eliminate EGFR autophosphorylation and potently inhibited EGFR Y1173 phosphorylation .
Molecular Mechanism
This compound is proposed to have an alternative mechanism of action, disrupting receptor signaling independent of the ATP-binding site . The antibody cetuximab is hypothesized to increase the number of accessible allosteric pockets for this compound, thus increasing the potency of the inhibitor .
Temporal Effects in Laboratory Settings
In vitro, this compound was a good transport substrate of human ABCB1 . In vivo, oral this compound (20 mg/kg) was rapidly absorbed . This compound oral availability was not markedly altered .
Dosage Effects in Animal Models
In mice treated with this compound at 60 mg kg−1 by oral gavage once daily, combined treatment with cetuximab (1 mg intraperitoneally every other day) showed prominent tumour regressions, but these treated with this compound alone did not respond to the treatment .
Metabolic Pathways
The receptor activation leads to dimerization and tyrosine autophosphorylation . It induces a cascade of downstream cellular responses such as modification in gene expression, cell proliferation, and cytoskeletal rearrangement .
Transport and Distribution
Blood-brain barrier ABCB1 can markedly limit this compound brain accumulation . Moreover, elacridar coadministration can effectively reverse this process .
Subcellular Localization
This compound is a cell-surface receptor tyrosine kinase . The receptor activation leads to dimerization and tyrosine autophosphorylation .
Vorbereitungsmethoden
The synthesis of EAI045 involves several steps. One of the synthetic routes includes the preparation of 2-(5-fluoro-2-hydroxyphenyl)-2-(1-oxoisoindolin-2-yl)-N-(thiazol-2-yl)acetamide . This compound is synthesized using a palladium-catalyzed ring closure reaction with carbon-11 and tritium labeling . The reaction conditions include a 10 ± 1% radiochemical yield, >97% radiochemical purity, and 26 ± 1 GBq/µmol molar activity . Industrial production methods for this compound are not extensively documented, but the synthesis typically involves high-purity reagents and controlled reaction conditions to ensure the desired product quality .
Analyse Chemischer Reaktionen
EAI045 unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Palladiumkatalysatoren, Kohlenstoff-11 und Tritium . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind markierte Derivate von this compound, die für weitere pharmakokinetische und pharmakodynamische Studien verwendet werden . Die Fähigkeit der Verbindung, diese Reaktionen zu durchlaufen, ist entscheidend für ihre Anwendung in bildgebenden und therapeutischen Studien .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
EAI045 has been evaluated across several human NSCLC cell lines:
- A549 : Wild-type EGFR
- H1975 : L858R/T790M EGFR mutation
- HCC827 : del19 EGFR mutation
In Vivo Studies
In vivo evaluations have been conducted using genetically engineered mouse models harboring lung carcinomas induced by mutant EGFR. These studies revealed that this compound effectively reduced tumor size when used alone or in combination with cetuximab. The pharmacokinetics of this compound were assessed, indicating rapid absorption and significant distribution to various tissues, including the brain and testis .
Pharmacokinetics and Metabolism
Case Studies
-
Combination Therapy for Advanced Lung Cancer :
A study demonstrated that combining this compound with cetuximab significantly inhibited tumor growth in patients with advanced lung adenocarcinoma harboring T790M and C797S mutations. This combination therapy was more effective than either drug alone, emphasizing the potential for enhanced therapeutic strategies using this compound . -
Resistance Mechanisms :
Research indicated that while this compound effectively targets T790M mutations, resistance can develop through additional mutations like C797S. Understanding these mechanisms is crucial for developing next-generation therapies that can overcome such resistance .
Data Tables
Study Type | Cell Line | Mutation | IC50 (nM) | Effectiveness |
---|---|---|---|---|
In Vitro | H1975 | L858R/T790M | 2 | High |
In Vitro | HCC827 | del19 | N/A | Low |
In Vivo | Mouse Model | L858R/T790M | N/A | Significant Tumor Reduction |
Combination | H1975 | L858R/T790M + Cetuximab | N/A | Synergistic Effect |
Vergleich Mit ähnlichen Verbindungen
EAI045 gehört zu einer Klasse von EGFR-Inhibitoren der vierten Generation, die entwickelt wurden, um die Resistenz gegen frühere Generationen von Tyrosinkinase-Inhibitoren zu überwinden . Ähnliche Verbindungen sind EAI001, JBJ-04-125-02 und DDC4002 . Diese Verbindungen zielen ebenfalls auf die allosterische Stelle von EGFR ab, aber this compound ist einzigartig in seiner Fähigkeit, arzneimittelresistente Mutanten selektiv zu hemmen und gleichzeitig den Wildtyp-Rezeptor zu schonen . Diese Selektivität reduziert potenzielle Nebenwirkungen und erhöht die therapeutische Wirksamkeit von this compound im Vergleich zu anderen Inhibitoren .
Biologische Aktivität
EAI045 is an allosteric inhibitor specifically designed to target mutant forms of the epidermal growth factor receptor (EGFR), particularly the L858R and T790M mutations commonly associated with non-small cell lung cancer (NSCLC). This compound represents a novel approach in overcoming resistance to existing EGFR-targeted therapies. Below, we explore its biological activity, mechanisms of action, and relevant findings from recent studies.
This compound binds to an allosteric site adjacent to the ATP-binding pocket of EGFR, which allows it to selectively inhibit mutant EGFR without affecting wild-type EGFR. This selectivity is crucial as it minimizes potential off-target effects and enhances therapeutic efficacy against specific mutations. The compound exhibits approximately 1000-fold selectivity over wild-type EGFR and shows excellent selectivity across a panel of 250 protein kinases .
Cellular Activity
Initial studies demonstrated that this compound effectively reduced EGFR autophosphorylation in H1975 cells (L858R/T790M mutant) with an effective concentration (EC50) of 2 nM . However, it did not completely eliminate autophosphorylation, indicating a partial inhibition mechanism . In contrast, no significant anti-proliferative effects were observed in both H1975 and H3255 cell lines at concentrations up to 10 µM .
- Table 1: In Vitro Activity of this compound
Cell Line | Mutation | EC50 (nM) | Anti-proliferative Effect |
---|---|---|---|
H1975 | L858R/T790M | 2 | None |
H3255 | L858R | ~10 | None |
NIH-3T3 | L858R/T790M | - | Moderate |
Synergistic Effects
The efficacy of this compound was significantly enhanced when used in combination with cetuximab, an anti-EGFR antibody that disrupts dimerization of the receptor. This combination therapy demonstrated a reduction in tumor volume by over 50% in preclinical models . The presence of cetuximab allows this compound to bind more effectively to its allosteric site by preventing the formation of asymmetric dimers that hinder its action .
In Vivo Studies
This compound has been evaluated in various animal models bearing NSCLC xenografts. Studies indicated that while this compound alone had limited efficacy, its combination with cetuximab led to significant tumor regression.
- Table 2: In Vivo Efficacy of this compound with Cetuximab
Treatment Combination | Tumor Volume Reduction (%) |
---|---|
This compound Alone | 0 |
Cetuximab Alone | Modest Response |
This compound + Cetuximab | >50 |
Pharmacokinetics
In terms of pharmacokinetics, this compound demonstrated rapid metabolism and renal excretion in mouse models. Approximately 23% of circulating radioactivity was attributed to intact [^11C]this compound at 60 minutes post-injection, indicating efficient clearance from the bloodstream . The biodistribution showed high uptake in liver and kidneys shortly after administration, which decreased significantly over time .
Case Studies and Clinical Implications
Recent clinical studies have suggested that this compound may be particularly beneficial for patients with NSCLC harboring specific mutations like L858R/T790M/C797S. The need for combination therapies is underscored by the emergence of resistance mechanisms that can limit the efficacy of single-agent therapies .
Eigenschaften
IUPAC Name |
2-(5-fluoro-2-hydroxyphenyl)-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-12-5-6-15(24)14(9-12)16(17(25)22-19-21-7-8-27-19)23-10-11-3-1-2-4-13(11)18(23)26/h1-9,16,24H,10H2,(H,21,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUFHOKUFOQRDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=C(C=CC(=C3)F)O)C(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.